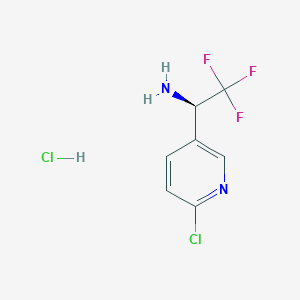
(1R)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and an ethane-1,2-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine typically involves the reaction of 2,3-dichlorobenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and efficiency. Advanced purification techniques, such as chromatography, may be employed to achieve the required product specifications.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(1R)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine
- (1R)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine
- (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine
Uniqueness
(1R)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H10Cl2N2 |
|---|---|
Peso molecular |
205.08 g/mol |
Nombre IUPAC |
(1R)-1-(2,3-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m0/s1 |
Clave InChI |
OOXAINRQIVQQDU-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)Cl)[C@H](CN)N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13048549.png)










![6-Bromobenzo[D]isoxazol-4-OL](/img/structure/B13048603.png)
![Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13048604.png)

